molecular formula C12H20BrClN2OS B11996290 Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride CAS No. 41287-52-9

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride

Cat. No.: B11996290
CAS No.: 41287-52-9
M. Wt: 355.72 g/mol
InChI Key: GDBNOCCRDMUAGE-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound with the molecular formula C12H20BrClN2OS. It is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. The process begins with the bromination of 2-pyridinol to form 5-bromo-2-pyridinol. This intermediate is then reacted with 1,5-dibromopentane to form 5-(5-bromo-2-pyridyloxy)pentyl bromide. The final step involves the reaction of this intermediate with ethanethiol in the presence of a base to form the desired compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride
  • Ethanethiol, 2-(5-(5-iodo-2-pyridyloxy)pentyl)amino-, hydrochloride

Uniqueness

Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly interesting for research applications .

Properties

CAS No.

41287-52-9

Molecular Formula

C12H20BrClN2OS

Molecular Weight

355.72 g/mol

IUPAC Name

2-[5-(5-bromopyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C12H19BrN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H

InChI Key

GDBNOCCRDMUAGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)OCCCCCNCCS.Cl

Origin of Product

United States

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